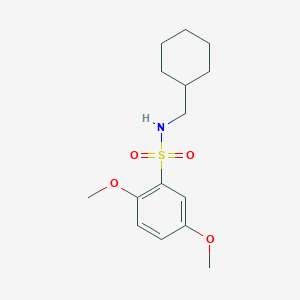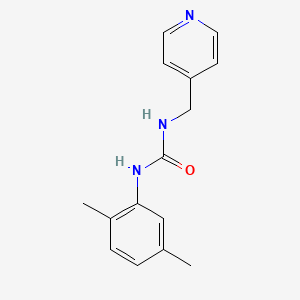![molecular formula C16H13N3O2S2 B4421835 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B4421835.png)
2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide
説明
2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide, also known as BTA, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用機序
The mechanism of action of 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of AChE may contribute to the potential use of this compound in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or cell death, in these cells. This compound has also been found to inhibit the formation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers in various fields. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide. One potential area of research is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, research is needed to determine the optimal concentrations of this compound for use in experiments and to investigate potential side effects of this compound.
科学的研究の応用
2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers. This compound has been used in the study of cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c17-15(21)10-5-1-2-6-11(10)18-14(20)9-22-16-19-12-7-3-4-8-13(12)23-16/h1-8H,9H2,(H2,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOICVVHGDUIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421778.png)
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4421789.png)


![2-[4-(methylsulfonyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B4421813.png)
![8-(benzylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4421815.png)
![N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4421821.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4421824.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4421827.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421853.png)